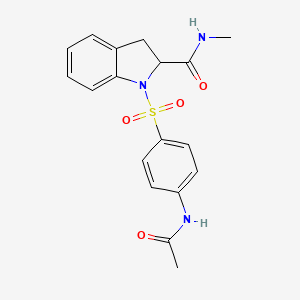

N-(2-phenoxyethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

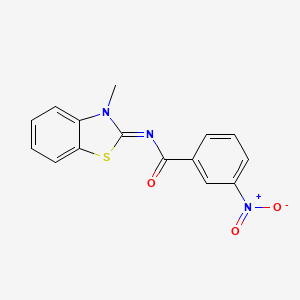

“N-(2-phenoxyethyl)thiophene-2-sulfonamide” is a derivative of thiophene sulfonamide . Thiophene-based analogs, including this compound, have been the subject of interest for many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives, like “this compound”, often involves heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

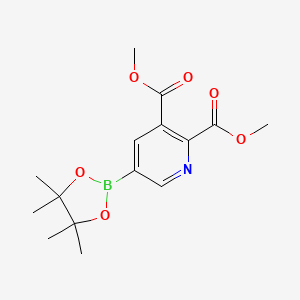

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “this compound” would include this thiophene ring, along with a sulfonamide group, which is a crucial class of drugs having the general formula R-SO2NH2 .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis

In a study, 11 selected derivatives of thiophene sulfonamide were computed for their geometric parameters, such as hyperpolarizability, chemical hardness (ƞ), electronic chemical potential (μ), electrophilicity index (ω), ionization potential (I), and electron affinity (A) . These properties can provide insights into the stability of the compound and its response to nonlinear optical (NLO) effects .Aplicaciones Científicas De Investigación

1. Potential Utility in Ocular Therapeutics

Research on derivatives of benzo[b]thiophene-2-sulfonamide, closely related to N-(2-phenoxyethyl)thiophene-2-sulfonamide, has shown promise in treating glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have demonstrated significant ocular hypotensive effects, making them potent candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

2. Synthesis and Chemistry

The synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, related to this compound, has been explored using a p-methoxybenzyl (PMB) protection/deprotection strategy. These compounds have shown significant results in terms of reaction times and overall yields, indicating their potential for varied applications in chemical synthesis (Williams et al., 2010).

3. Antagonistic Activity at Endothelin Receptors

Compounds such as 2-aryloxycarbonylthiophene-3-sulfonamides, which include structures similar to this compound, have been found to exhibit potent antagonistic activity at endothelin receptors. This indicates potential therapeutic applications in conditions regulated by endothelin receptors (Raju et al., 1997).

4. Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives have shown promising results as urease inhibitors and antibacterial agents. Specific compounds, including 5-phenylthiophene-2-sulfonamide, have demonstrated high urease inhibition activity, suggesting their potential use in therapeutic applications against bacteria and related infections (Noreen et al., 2017).

Mecanismo De Acción

Mode of Action

The compound interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound exhibits noncompetitive inhibitory properties on both isoenzymes . It inhibits the enzymes by interacting out of the catalytic active site .

Pharmacokinetics

The compound’s potency at very small concentrations suggests a high degree of bioavailability .

Direcciones Futuras

Thiophene-based sulfonamides, like “N-(2-phenoxyethyl)thiophene-2-sulfonamide”, show promise in the field of medicinal chemistry due to their potential as biologically active compounds . Future research could focus on further exploring their biological effects and optimizing their synthesis methods .

Análisis Bioquímico

Biochemical Properties

N-(2-phenoxyethyl)thiophene-2-sulfonamide is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Cellular Effects

Thiophene-based sulfonamides have been shown to inhibit carbonic anhydrase I and II isoenzymes in human erythrocytes . This suggests that this compound may also interact with these enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well-established. It is known that thiophene-based sulfonamides can inhibit carbonic anhydrase enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

Propiedades

IUPAC Name |

N-(2-phenoxyethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S2/c14-18(15,12-7-4-10-17-12)13-8-9-16-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQHAXHMQNBKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2741303.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)

![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)

![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)